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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B1160886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

formation, and characterization of the ibrutinib dimer, a known impurity of the Bruton's

tyrosine kinase (BTK) inhibitor, ibrutinib. This document is intended to serve as a valuable

resource for researchers, scientists, and drug development professionals working with ibrutinib

and related compounds.

Chemical Structure and Formation
The ibrutinib dimer is a significant process-related impurity and degradation product of

ibrutinib. Its formation is of critical interest in the manufacturing and stability testing of the active

pharmaceutical ingredient (API).

Chemical Name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-

d]pyrimidin-4-yl]amino]propan-1-one[1][2]

Molecular Formula: C₅₀H₄₈N₁₂O₄[1][2]

Molecular Weight: 880.99 g/mol [2]
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The primary mechanism for the formation of the ibrutinib dimer is a Michael addition reaction.

This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring of

one ibrutinib molecule to the activated α,β-unsaturated acryloyl group of a second ibrutinib

molecule. This process is often induced under alkaline or thermal stress conditions.[3]
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Figure 1: Proposed mechanism for the formation of the ibrutinib dimer.

Characterization Data
The characterization of the ibrutinib dimer is crucial for its identification and quantification in

ibrutinib samples. The following tables summarize the available analytical data.

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) is a key technique for the identification of the

ibrutinib dimer.

Parameter Value Reference

Ionization Mode ESI+ [3]

[M+H]⁺ (m/z) 827.4029 [3]

Proposed Fragmentation Pathway:

The fragmentation of the dimer in MS/MS experiments can provide further structural

confirmation. A key fragmentation involves the cleavage of the newly formed bond, resulting in

a daughter ion corresponding to the protonated ibrutinib molecule.

Parent Ion (m/z) Daughter Ion (m/z) Description Reference

827.4029 441.2107

Corresponds to the

[M+H]⁺ of a single

ibrutinib molecule

[3]

Chromatography
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography

(UPLC) are standard methods for the separation and quantification of the ibrutinib dimer from

the parent drug and other impurities.
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Method Column
Mobile
Phase

Retention
Time
(Ibrutinib)

Retention
Time
(Dimer)

Reference

UPLC

Waters

Acquity

UPLC C-18

(100 mm ×

2.1 mm, 1.7

µm)

Gradient

elution with

Ammonium

acetate (20

mM, pH 6.0)

and

Acetonitrile

Not specified

Not specified

(referred to

as DP-IX)

[3]

UPLC Not specified Not specified 9.8 min 13.6 min [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR spectral data for the ibrutinib dimer are not extensively reported in

publicly available scientific literature. However, commercial suppliers of the ibrutinib dimer
impurity standard, such as Allmpus Laboratories, state that a comprehensive certificate of

analysis including 1H NMR, 13C NMR, Mass, HPLC, IR, and TGA data is provided upon

purchase.[2] This suggests that such data has been generated but remains proprietary.

Researchers requiring definitive structural confirmation via NMR are advised to either

synthesize and purify the dimer for analysis or procure a certified reference standard.

Experimental Protocols
The following protocols are based on methodologies described in the literature for the forced

degradation of ibrutinib, which leads to the formation of the dimer. These can be adapted for

the targeted synthesis and characterization of the dimer.

Formation of Ibrutinib Dimer via Alkaline Hydrolysis
This protocol is adapted from forced degradation studies that have been shown to produce the

ibrutinib dimer.[3][5]

Materials:

Ibrutinib
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1 M Sodium Hydroxide (NaOH)

Methanol

Water

1 M Hydrochloric Acid (HCl)

Acetonitrile

Procedure:

Dissolve a known quantity of ibrutinib in a minimal amount of methanol.

Add 1 M NaOH solution.

Heat the solution at 80°C for up to 8 hours.

Monitor the reaction progress by UPLC-MS to observe the formation of the dimer.

After the desired level of dimer formation is achieved, cool the reaction mixture to room

temperature.

Neutralize the solution with 1 M HCl.

The resulting solution containing the ibrutinib dimer can be used for further analysis or

subjected to purification.

UPLC-MS/MS Characterization
This protocol outlines a general method for the analysis of the ibrutinib dimer.[3][5]

Instrumentation:

UPLC system coupled with a tandem mass spectrometer (e.g., Triple TOF)

Chromatographic Conditions:

Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)
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Mobile Phase A: 20 mM Ammonium acetate (pH 6.0)

Mobile Phase B: Acetonitrile

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Detection Wavelength: 215 nm

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Range: m/z 50-1000

Collision energy and other parameters should be optimized for the specific instrument used.
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Figure 2: General experimental workflow for the characterization of the ibrutinib dimer.
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Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature to suggest that the

ibrutinib dimer is involved in any biological signaling pathways or possesses any significant

pharmacological activity. It is primarily considered an impurity and a degradation product, and

as such, its biological effects have not been a focus of investigation. The primary concern

regarding the ibrutinib dimer is its impact on the purity, stability, and safety profile of the

ibrutinib drug product.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available research. It is not a substitute for rigorous, internally validated

experimental work. Researchers should consult the primary literature and perform their own

experiments to verify these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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